molecular formula C20H13Cl3N4O2S B12495767 3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12495767
M. Wt: 479.8 g/mol
InChI Key: SGIZHOMDGIUDKU-UHFFFAOYSA-N
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Description

3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone.

    Introduction of Amino Group: The amino group is introduced by reacting the quinoxaline derivative with 3,5-dichloroaniline under suitable conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

    Oxidation and Reduction: The quinoxaline core can be subjected to oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized quinoxaline derivatives.

    Reduction Products: Reduced quinoxaline derivatives.

Scientific Research Applications

3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Biological Studies: Used in studies involving enzyme inhibition and protein binding.

    Chemical Research: Employed as a building block in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to enzyme inhibition. This inhibition can disrupt essential biological processes, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Quinoxaline Derivatives: Compounds with a quinoxaline core, used in various chemical and biological applications.

Uniqueness

3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to its combination of a quinoxaline core with a sulfonamide group, providing a distinct set of chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C20H13Cl3N4O2S

Molecular Weight

479.8 g/mol

IUPAC Name

3-chloro-N-[3-(3,5-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H13Cl3N4O2S/c21-12-4-3-5-16(11-12)30(28,29)27-20-19(24-15-9-13(22)8-14(23)10-15)25-17-6-1-2-7-18(17)26-20/h1-11H,(H,24,25)(H,26,27)

InChI Key

SGIZHOMDGIUDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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